molecular formula C13H12FNO B056388 4-Cyano-4-(4-fluorophenyl)cyclohexanone CAS No. 56326-98-8

4-Cyano-4-(4-fluorophenyl)cyclohexanone

Cat. No.: B056388
CAS No.: 56326-98-8
M. Wt: 217.24 g/mol
InChI Key: FNWWTNNFZGBMEM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexanecarbonitrile structure

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a cyanide source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-oxocyclohexanecarbonitrile
  • 1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile
  • 1-(4-Fluorophenyl)-4-oxocyclopentanecarbonitrile

Uniqueness: 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWTNNFZGBMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057777
Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56326-98-8
Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Record name 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Record name 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile
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Record name 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE
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Synthesis routes and methods I

Procedure details

101.5 g of 5-Cyano-5-(4-fluoro-phenyl)-2-oxo-cyclohexanecarboxylic acid methyl ester (11) were dissolved in 680 mL of ethanol and 171 mL of concentrated aqueous hydrochloric acid were added. The mixture was heated to reflux for 40 h, then evaporated. The residue was taken up in water and extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulphate and evaporated to give 95.2 g of crude product, that was purified by silica gel filtration (heptanes:ethyl acetate) to yield 50.4 g of the desired product 12. Rt=1.26 min (Method 1). Detected mass: 218.2 (M+H+).
Quantity
101.5 g
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680 mL
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171 mL
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Synthesis routes and methods II

Procedure details

A mixture of 221 parts of 4-fluorobenzeneacetonitrile, 700 parts of sodium methoxide solution 30% and 900 parts of dimethylbenzene was stirred for 5 minutes. Then there were added dropwise 309 parts of methyl 2-propenoate (exothermic reaction: temperature rose to 65° C.). Upon completion, stirring was continued overnight at reflux temperature. The methanol was distilled off till an internal temperature of 110° C. was reached. After cooling, 1000 parts of a hydrochloric acid solution 6N were added dropwise and the whole was stirred and refluxed for 5 minutes. Upon cooling, the layers were separated. The organic phase was dried, filtered and evaporated. The residue was stirred and refluxed for 4 hours together with 500 parts of acetic acid, 500 parts of water and 500 parts of a hydrochloric acid solution. After cooling, the product was extracted with trichloromethane. The extract was washed successively with water, with a diluted sodium hydroxide solution and again with water till neutralization, dried, filtered and evaporated. The residue was crystallized from 2-propanol, yielding 134.5 parts of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile; mp. 91.8° C. (intermediate 1).
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Synthesis routes and methods III

Procedure details

A reaction mixture consisting of 33.9 gm. (0.123 mole) of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone (prepared in Part B, above), 900 ml. glacial acetic acid, and 450 ml. 10% aqueous sulfuric acid is heated with stirring on a steam bath for 24 hours. After allowing the reaction mixture to cool, it is diluted with 2000 ml. water and extracted thoroughly with benzene. The benzene extracts are combined and washed successively with water, with aqueous sodium bicarbonate, and finally with brine. The benzene is then removed by evaporation under reduced pressure, and the solid residue thus obtained is recrystallized from diethyl ether to afford 16.23 gm. (67% yield) of 4-cyano-4-(p-fluorophenyl)cyclohexanone having a melting point at 84° to 88° C.
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Synthesis routes and methods IV

Procedure details

A mixture of 221 parts of 4-fluorobenzeneacetonitrile, 700 parts of sodium methoxide solution 30% and 900 parts of dimethylbenzene is stirred for 5 minutes. Then there are added dropwise 309 parts of methyl 2-propanoate (exothermic reaction: temperature rises to 65° C.). Upon completion, stirring is continued overnight at reflux temperature. The methanol is distilled off till an internal temperature of 110° C. is reached. After cooling, 1000 parts of a hydrochloric acid solution 6 N are added dropwise and the whole is stirred and refluxed for 5 minutes. Upon cooling, the layers are separated. The organic phase is dried, filtered and evaporated. The residue is stirred and refluxed for 4 hours together with 500 parts of acetic acid, 500 parts of water and 500 parts of a hydrochloric acid solution. After cooling, the product is extracted with trichloromethane. The extract is washed successively with water, with a diluted sodium hydroxide solution and again with water till neutralization, dried, filtered and evaporated. The residue is crystallized from 2-propanol, yielding 134.5 parts of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile; mp. 91.8° C.
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